6,7-Dimethoxy-2-methylquinazoline is a synthetic compound belonging to the quinazoline family, characterized by its unique molecular structure featuring two methoxy groups and a methyl group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The molecular formula is , and it has a molecular weight of approximately 206.20 g/mol. The compound is not naturally occurring and is primarily synthesized through various chemical methods.
6,7-Dimethoxy-2-methylquinazoline falls under the category of heterocyclic compounds, specifically quinazolines, which are known for their diverse biological properties. It is classified based on its structural characteristics, which include the presence of nitrogen atoms in a bicyclic system.
The synthesis of 6,7-dimethoxy-2-methylquinazoline typically involves several steps and can utilize various starting materials. One common method includes:
Technical details of this synthesis often involve controlling reaction conditions such as temperature and pH to optimize yield and purity .
The molecular structure of 6,7-dimethoxy-2-methylquinazoline features:
COC1=C(C)N=C(C)N=C1OC
.6,7-Dimethoxy-2-methylquinazoline can participate in various chemical reactions typical of quinazolines, including:
Technical details regarding these reactions often involve specific reagents and conditions that favor desired pathways while minimizing side reactions .
Data from studies indicate that quinazoline derivatives generally exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications .
6,7-Dimethoxy-2-methylquinazoline has garnered interest for its potential applications in:
Research into its biological activities continues to reveal new insights into its potential therapeutic roles .
6,7-Dimethoxy-2-methylquinazoline serves as a privileged scaffold in designing epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). Its mechanism involves competitive ATP binding at the kinase domain, where the quinazoline core anchors to the hinge region via hydrogen bonds. The 6,7-dimethoxy groups enhance hydrophobic interactions in the adenine-binding pocket, while the 2-methyl substituent optimizes steric compatibility with the gatekeeper residue (Thr790). Modifications at the C4 position (e.g., anilino or pyrimidine groups) extend into the hydrophobic back pocket, improving selectivity for mutant EGFR (e.g., L858R/T790M). Notably, derivatives like compound 6c (IC₅₀ = 0.143 µM) and 13a (IC₅₀ = 0.152 µM) exhibit submicromolar potency by mimicking the binding mode of afatinib, forming covalent adducts with Cys797 in irreversible inhibitors [3] [4].
Table 1: EGFR Inhibitory Activity of Key 6,7-Dimethoxy-2-methylquinazoline Derivatives
Compound | R Group at C4 | EGFR IC₅₀ (µM) | Mutant EGFR (L858R) IC₅₀ (µM) |
---|---|---|---|
6c | 3-Bromoanilino | 0.143 | 0.086 |
13a | 4-(Pyridin-3-yl)anilino | 0.152 | 0.091 |
Afatinib* | - | 0.000102 | 0.000095 |
*Reference drug [3]
Structural optimization of 6,7-dimethoxy-2-methylquinazoline focuses on three key regions:
Table 2: Structure-Activity Relationship (SAR) of C4-Substituted Derivatives
Structural Feature | Biological Impact | Example Compound |
---|---|---|
Small alkyl (e.g., methyl) | Moderate EGFR affinity (IC₅₀ >1 µM); limited cellular uptake | 4a |
Aryl amines (e.g., 4-anilino) | Enhanced hydrophobic packing; IC₅₀ ~0.5–0.9 µM | 8b |
Heteroaryl (e.g., pyridin-3-yl) | Improved solubility; dual EGFR/HER2 inhibition | 13a |
Tetrahydropyrimidine hybrids | Multi-target inhibition (EGFR/tubulin); apoptosis induction | 15b |
While direct studies on 6,7-dimethoxy-2-methylquinazoline are limited, the quinazoline scaffold exhibits intrinsic activity against Plasmodium species. The dimethoxy groups may interfere with hemozoin formation, while the 2-methyl group enhances membrane permeability. Hybrid derivatives targeting Plasmodium dihydrofolate reductase (DHFR) and kinases show submicromolar inhibition in preliminary screens, though specific in vitro data remain underexplored [4] [7].
Recent designs leverage 6,7-dimethoxy-2-methylquinazoline for polypharmacology:
Table 3: Multi-Target Activities of Key Derivatives
Compound | Primary Targets | Secondary Targets | Therapeutic Implication |
---|---|---|---|
6c | EGFR | HER2 | Non-small cell lung cancer |
13a | EGFR L858R/T790M | VEGFR2 | Drug-resistant tumors |
15b | EGFR/Tubulin | Cyclin B1 | Mitotic arrest in colon cancer |
Dihydroisoquinoline | L-type Ca²⁺ channels | 5-HT₂A/2B receptors | Smooth muscle relaxation |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: